N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide: is a complex organic compound that features a thiazole ring, a quinoline ring with a trifluoromethyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
Quinoline Derivative Synthesis: The quinoline ring with a trifluoromethyl group can be prepared via Friedländer synthesis, which involves the reaction of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the thiazole and quinoline derivatives with a benzenesulfonamide moiety. This can be achieved through nucleophilic aromatic substitution reactions under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, resulting in the formation of amines or reduced quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced quinoline derivatives.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide has a wide range of applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.
Biological Studies: It is used as a probe to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Chemical Biology: The compound serves as a tool to explore the mechanisms of various biochemical processes and to identify potential drug targets.
Industrial Applications: It is utilized in the development of new materials with specific properties, such as fluorescence or conductivity, due to its unique structural features.
Mechanism of Action
The mechanism of action of N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the downstream signaling pathways. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into cells and interaction with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
N-(thiazol-2-yl)-4-((6-methylquinolin-4-yl)amino)benzenesulfonamide: Similar structure but with a methyl group instead of a trifluoromethyl group.
N-(thiazol-2-yl)-4-((6-chloroquinolin-4-yl)amino)benzenesulfonamide: Contains a chloro group instead of a trifluoromethyl group.
N-(thiazol-2-yl)-4-((6-fluoroquinolin-4-yl)amino)benzenesulfonamide: Features a fluoro group in place of the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent compared to its analogs.
Properties
IUPAC Name |
N-(1,3-thiazol-2-yl)-4-[[6-(trifluoromethyl)quinolin-4-yl]amino]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N4O2S2/c20-19(21,22)12-1-6-16-15(11-12)17(7-8-23-16)25-13-2-4-14(5-3-13)30(27,28)26-18-24-9-10-29-18/h1-11H,(H,23,25)(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPRQZCSOFKEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=C3C=C(C=CC3=NC=C2)C(F)(F)F)S(=O)(=O)NC4=NC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N4O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.